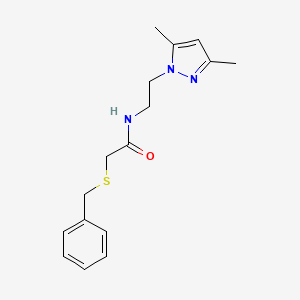

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-13-10-14(2)19(18-13)9-8-17-16(20)12-21-11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGFPDJSNDSBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CSCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with benzylthioacetic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrazolyl moiety or the amide group.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the pyrazolyl moiety or amide group.

Substitution: Substituted benzylthio derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, thiazole-based compounds have shown promising results against various cancer cell lines, including glioblastoma and melanoma. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole moiety enhance cytotoxicity against these cell lines .

Anticonvulsant Properties

Studies have also explored the anticonvulsant properties of related compounds. For example, derivatives containing thiazole rings have been synthesized and tested for their efficacy in preventing seizures. Such compounds have demonstrated effective protection in electroshock seizure tests, indicating their potential as anticonvulsants .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves tubulin polymerization inhibition, which is crucial for cancer cell proliferation. Compounds like this compound may interfere with microtubule dynamics, thereby inducing apoptosis in cancer cells .

Agricultural Applications

Pesticidal Activity

The benzothiazole and pyrazole moieties present in the compound suggest potential applications as agrochemicals. Research into similar structures has revealed their effectiveness as fungicides and herbicides. The incorporation of these moieties can enhance the bioactivity of agricultural formulations against various pests and pathogens .

Plant Growth Regulation

Additionally, compounds with similar structures have been studied for their ability to act as plant growth regulators. They can influence physiological processes in plants, potentially leading to improved crop yields and resistance to environmental stressors .

Material Science

Coordination Chemistry

The pyrazole component of the compound serves as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and materials synthesis. For instance, trispyrazolylborate complexes have been extensively studied for their catalytic properties in organic transformations .

Polymeric Materials

Research into polymeric materials incorporating thiazole or pyrazole units has shown that they can exhibit enhanced thermal stability and mechanical properties. These materials are being investigated for use in coatings and composite materials due to their unique structural characteristics .

Summary Table of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiazole-containing compounds, one derivative demonstrated an IC50 value of 10 µM against human melanoma cells, showcasing its potential as a lead compound for further development .

Case Study 2: Agricultural Application

A thiazole derivative was tested for its fungicidal activity against Fusarium species, showing a significant reduction in fungal growth at concentrations as low as 50 ppm. This indicates the compound's potential utility in agricultural formulations aimed at disease control .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group and the pyrazolyl moiety can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The target compound shares functional groups with several analogs in the provided evidence. Key comparisons include:

Benzylthio-Containing Acetamides (, Compounds 5h, 5m): 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Comparison: Unlike these thiadiazole-based analogs, the target compound lacks a thiadiazole ring, replacing it with a pyrazole-ethyl group. The benzylthio group in all three compounds may confer similar lipophilicity, but the absence of a phenoxy substituent in the target could alter solubility and binding interactions .

Pyrazole-Phthalazine Hybrid () :

- C16H17N5OS : 2-[[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]thio]-N-methylacetamide

- Comparison : Both compounds feature a pyrazole ring and thioether linkage. However, the target compound’s pyrazole is connected via an ethyl chain rather than directly fused to a phthalazine ring. This difference likely reduces steric hindrance near the acetamide core, possibly improving synthetic accessibility or metabolic stability .

Key Observations :

- Benzylthio-substituted acetamides (5h, 5m) exhibit high synthetic yields (85–88%), suggesting that the benzylthio group may stabilize intermediates or reduce side reactions. The target compound could follow this trend .

- Melting points for benzylthio derivatives cluster near 135°C, indicating comparable crystallinity. The pyrazole-phthalazine hybrid’s lower molecular weight (327.4 vs. 342.45 g/mol) may correlate with reduced melting points or solubility differences .

Electronic and Steric Effects

- This contrasts with the unsubstituted pyrazole in the phthalazine hybrid (), where electronic effects dominate .

- Thioether vs. Phenoxy Linkages: Compounds in use phenoxy groups (e.g., 2-isopropyl-5-methylphenoxy in 5h), which are electron-withdrawing. The target’s benzylthio group is less polarizable, possibly reducing dipole-dipole interactions but enhancing hydrophobic packing .

Biological Activity

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 385.6 g/mol. The compound features a benzylthio group and a pyrazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor properties. In particular, pyrazole amides have shown efficacy against various cancer cell lines by inhibiting key proteins involved in tumor progression, such as BRAF(V600E) and EGFR . The incorporation of the 3,5-dimethyl group in the pyrazole ring enhances this activity by increasing lipophilicity and improving cellular uptake.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory pathways . This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Antibacterial Properties

Several studies have reported that pyrazole derivatives exhibit antibacterial activity. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis . The specific structural features of this compound may enhance its effectiveness against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key observations include:

- Substituent Effects : The presence of the benzylthio group is crucial for enhancing interactions with target proteins.

- Pyrazole Modifications : Variations in the pyrazole ring (e.g., methyl substitutions) can significantly alter potency and selectivity against various biological targets .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong antitumor potential .

- Anti-inflammatory Mechanism : Another study showed that certain pyrazole compounds effectively reduced inflammation in animal models by inhibiting NO production and cytokine release .

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Pyrazole A | Antitumor | 5.0 | BRAF(V600E) |

| Pyrazole B | Anti-inflammatory | 10.0 | TNF-α |

| Pyrazole C | Antibacterial | 15.0 | Cell Membrane |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves thioether formation (benzylthio linkage) followed by amide coupling. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C for amide bond formation), and catalysts (e.g., HOBt/EDC for coupling efficiency). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Characterization requires NMR (¹H/¹³C), HPLC, and HRMS to confirm structural integrity .

Q. How can structural characterization resolve ambiguities in the compound’s regiochemistry or stereochemistry?

- Methodology : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for the pyrazole and benzylthio groups. X-ray crystallography is definitive for resolving regiochemistry, as seen in related pyrazole-acetamide derivatives .

Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?

- Methodology : Purity validation via HPLC (C18 column, UV detection at 254 nm) and thermal stability analysis using TGA/DSC. For stability in biological assays, monitor degradation in PBS buffer (pH 7.4) over 24–48 hours using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzylthio and pyrazole moieties in biological activity?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing benzylthio with methylthio or varying pyrazole methyl groups). Test bioactivity in enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate with computational docking (AutoDock Vina) to identify critical binding interactions .

Q. What strategies address contradictory bioactivity data across different cell lines or assay conditions?

- Methodology : Validate target engagement using SPR (surface plasmon resonance) to measure binding affinity. Cross-validate cytotoxicity (e.g., NCI-H460 vs. MCF-7 cells) with standardized protocols (MTT assay, 72-hour exposure). Include positive controls (e.g., doxorubicin) and account for metabolic differences using liver microsome stability tests .

Q. How can in silico modeling predict metabolic pathways or toxicity risks for this compound?

- Methodology : Use tools like SwissADME to predict CYP450 metabolism and PAINS filters to rule out pan-assay interference. MD simulations (GROMACS) can assess membrane permeability, while ProTox-II predicts hepatotoxicity based on structural alerts .

Key Research Challenges and Solutions

- Challenge : Low aqueous solubility limits in vivo testing.

- Solution : Design prodrugs (e.g., phosphate esters) or use nanoformulation (liposomes) to enhance bioavailability .

- Challenge : Off-target effects in kinase assays.

- Solution : Employ kinome-wide profiling (Eurofins KinaseProfiler) to identify selectivity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.